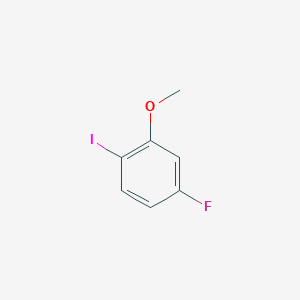

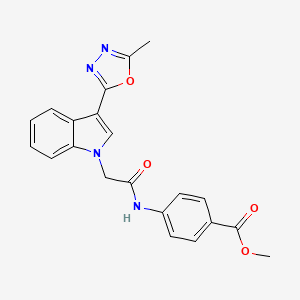

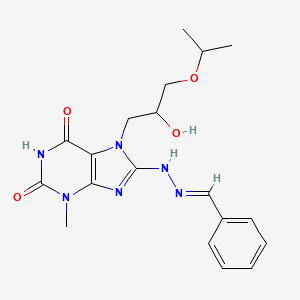

methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate falls into a broader category of compounds that have been the subject of various studies due to their potential applications in materials science, medicinal chemistry, and as intermediates in organic synthesis. The structure includes an oxadiazole ring, a feature of interest due to its presence in compounds exhibiting a range of biological activities.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives often involves strategic coupling of core fragments to introduce the oxadiazole moiety. For instance, the synthesis of 3-methyl-4H-[1,2,4]-oxadiazol-5-one derivatives demonstrated the utility of oxadiazoles as versatile synthon for protecting acetamidines, showcasing the adaptability of oxadiazole-containing compounds in synthetic chemistry (Moormann et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds containing the oxadiazole ring, like our compound of interest, often reveals interesting conformational and electronic features. Studies on similar compounds have highlighted the importance of hydrogen bonding in determining the molecular conformation and stability, as well as the electronic distribution within the molecule (Portilla et al., 2007).

Wissenschaftliche Forschungsanwendungen

Mesomorphic Behavior and Photoluminescent Properties

Compounds containing 1,3,4-oxadiazole derivatives, including structures analogous to methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate, have been synthesized and characterized, showing unique mesomorphic behavior and photoluminescent properties. These compounds display cholesteric mesophases or nematic and smectic A mesophases, with certain derivatives exhibiting strong blue fluorescence and good photoluminescence quantum yields. This suggests potential applications in the development of liquid crystal displays and fluorescent materials (Han et al., 2010).

Corrosion Inhibition

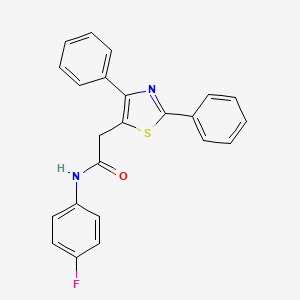

Oxadiazole derivatives have shown significant corrosion inhibition properties for metals in acidic environments. Studies demonstrate that certain oxadiazole compounds effectively prevent corrosion on metal surfaces, suggesting their application in protecting industrial machinery and infrastructure against corrosive damage. This includes both experimental and theoretical approaches to understanding how these compounds interact with metal surfaces to prevent corrosion (Ammal et al., 2018).

Fluoride Chemosensors

Research into the development of selective and colorimetric fluoride chemosensors has identified compounds with structures related to the target molecule that can serve as effective sensors for fluoride ions. These sensors exhibit color changes and optical shifts upon the addition of fluoride ions, indicating their potential use in environmental monitoring and the detection of fluoride levels in various samples (Ma et al., 2013).

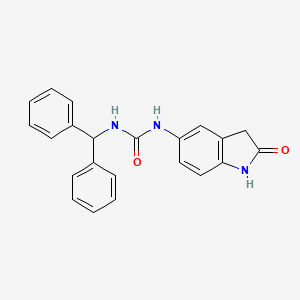

Antimicrobial and Anticancer Activities

Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives for their antimicrobial and anticancer activities. These compounds have been tested against various bacterial and cancer cell lines, demonstrating potential as novel therapeutic agents. The structure-activity relationship studies suggest the importance of the oxadiazole core and substituents in enhancing biological activity (Khalid et al., 2016).

Wirkmechanismus

The compound also contains an indole ring, which is a common structure in many natural products and pharmaceuticals. Indole derivatives have been found to interact with various biological targets, including proteins and DNA, and have been used in the treatment of various diseases, including cancer and neurological disorders .

The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. These properties would determine the compound’s bioavailability, or the proportion of the drug that enters the circulation and is able to have an active effect .

Eigenschaften

IUPAC Name |

methyl 4-[[2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4/c1-13-23-24-20(29-13)17-11-25(18-6-4-3-5-16(17)18)12-19(26)22-15-9-7-14(8-10-15)21(27)28-2/h3-11H,12H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTSICOHFRIEOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[Methyl({7-[(4-methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonic acid](/img/structure/B2497397.png)

![2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2497400.png)

![1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2497405.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone;hydrochloride](/img/structure/B2497407.png)

![(E)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2497409.png)

![3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2497410.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497413.png)